4-iodo-N-(3-methoxypropyl)benzamide
Description
4-Iodo-N-(3-methoxypropyl)benzamide is a benzamide derivative featuring an iodine atom at the 4-position of the benzene ring and a 3-methoxypropyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of approximately 307.14 g/mol. The compound is synthesized via coupling 4-iodobenzoic acid with 3-methoxypropylamine using coupling agents like HBTU in dimethyl sulfoxide (DMSO) under basic conditions .
The iodine substituent enhances its utility in imaging, while the 3-methoxypropyl group contributes to solubility and metabolic stability.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14g/mol |
IUPAC Name |
4-iodo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14INO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
SKGIXFVYTNCFRY-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Ring
The electronic and steric properties of benzamide derivatives are heavily influenced by substituents at the 4-position. Key analogs include:
Table 1: Substituent Comparison
Variations in the N-Substituent
The N-substituent modulates steric effects, solubility, and target interactions:
Table 2: N-Substituent Comparison
- 3-Methoxypropyl : Balances hydrophilicity and lipophilicity, making it versatile for diverse applications.
- Piperidinyl/Phenylethyl Groups : Introduce chirality and aromaticity, critical for receptor binding in CNS targets .
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